molecular formula C17H19ClO5 B15241371 (3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

Cat. No.: B15241371
M. Wt: 338.8 g/mol
InChI Key: GNPPCWNVUFFTIJ-FHHPMPBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one is a complex organic molecule characterized by its unique structural features It contains a cyclopentafuran ring system with various functional groups, including hydroxyl, chlorophenoxy, and hydroxybutenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopentafuran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenoxy group: This step often involves nucleophilic substitution reactions using 3-chlorophenol and suitable leaving groups.

    Addition of the hydroxybutenyl group: This can be accomplished through aldol condensation or related reactions, followed by reduction to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond in the hydroxybutenyl group can be reduced to form saturated compounds.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols.

Scientific Research Applications

(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: The compound’s unique functional groups may have pharmacological properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one involves its interaction with specific molecular targets. The hydroxyl and chlorophenoxy groups can form hydrogen bonds and hydrophobic interactions with proteins or enzymes, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling.

Comparison with Similar Compounds

(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one: can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the chlorophenoxy group in This compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C17H19ClO5

Molecular Weight

338.8 g/mol

IUPAC Name

(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C17H19ClO5/c18-10-2-1-3-12(6-10)22-9-11(19)4-5-13-14-7-17(21)23-16(14)8-15(13)20/h1-6,11,13-16,19-20H,7-9H2/b5-4+/t11-,13-,14-,15?,16+/m0/s1

InChI Key

GNPPCWNVUFFTIJ-FHHPMPBQSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](CC(=O)O2)[C@@H](C1O)/C=C/[C@@H](COC3=CC(=CC=C3)Cl)O

Canonical SMILES

C1C(C(C2C1OC(=O)C2)C=CC(COC3=CC(=CC=C3)Cl)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.